3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide
Description
3-Morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a morpholine ring and a 4-oxo-2-sulfanylidene-1H-quinazolin-3-yl group. The morpholine moiety enhances solubility and pharmacokinetic properties, while the quinazolinone core is a known pharmacophore in medicinal chemistry, often associated with kinase inhibition, antimicrobial activity, and enzyme modulation .
Properties
IUPAC Name |
3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c20-13(5-6-18-7-9-22-10-8-18)17-19-14(21)11-3-1-2-4-12(11)16-15(19)23/h1-4H,5-10H2,(H,16,23)(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTWFKKUJRUHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)NN2C(=O)C3=CC=CC=C3NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Structural Features and Synthetic Challenges
The target compound, 3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide, comprises two critical motifs:
- Quinazolinone core : A 1H-quinazolin-4-one scaffold with a sulfanylidene (C=S) group at position 2.
- Propanamide side chain : A morpholine-substituted propanamide linked to the quinazolinone’s N3 position.
Key synthetic challenges include:
- Introducing the sulfanylidene group without over-oxidation.
- Achieving regioselective coupling of the propanamide to the quinazolinone.
- Maintaining stability of the thione moiety during reactions.
Preparation Methods
Quinazolinone Core Synthesis
Method 1: Cyclocondensation of Anthranilic Acid Derivatives
- Starting Material : Methyl 2-aminobenzoate (anthranilic acid derivative).
- Thiocyclization : React with thiourea in ethanol under reflux (12 h) to form 2-sulfanylidene-1H-quinazolin-4(3H)-one.
- N3 Functionalization : Treat with propargyl bromide/K₂CO₃ in DMF to introduce a propargyl group at N3.
Reaction Scheme :
$$
\text{Methyl 2-aminobenzoate} + \text{Thiourea} \xrightarrow{\text{EtOH, reflux}} \text{2-Sulfanylidene-quinazolin-4-one} \xrightarrow{\text{Propargyl bromide}} \text{N3-Propargyl intermediate}
$$
Key Data :
- Yield: 68–75%.
- Characterization: $$ ^1\text{H NMR} $$ (DMSO-d6): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 3.92 (s, 2H, CH₂).
Method 2: One-Pot Radical Cyclization
Procedure :
- Substrate : 2-Methyl-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one.
- Radical Initiation : Use tert-butyl nitrite (TBN) as an N–O source and radical initiator.
- Cycloaddition : Intramolecular [3+2] cycloaddition forms the sulfanylidene group.
Advantages :
Propanamide Side Chain Synthesis
Method 1: Morpholine-Acrylic Acid Coupling
Procedure :
- Acrylic Acid Derivative : React morpholine with acrylic acid in THF at 0°C.
- Activation : Convert 3-morpholinopropanoic acid to its acid chloride using SOCl₂.
- Coupling : React with the N3-amine of the quinazolinone core in DCM with Et₃N.
Reaction Scheme :
$$
\text{Morpholine} + \text{Acrylic acid} \xrightarrow{\text{THF}} \text{3-Morpholinopropanoic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{Quinazolinone amine}} \text{Target compound}
$$
Key Data :
Method 2: HATU-Mediated Amide Bond Formation
Procedure :
- Activation : Mix 3-morpholinopropanoic acid with HATU and DIPEA in DMF (0°C, 30 min).
- Coupling : Add quinazolinone amine and stir at RT for 12 h.
Optimization :
Integrated Synthetic Routes
Route 1: Sequential Synthesis
- Synthesize quinazolinone core via thiocyclization.
- Introduce propanamide via HATU coupling.
- Purify by silica gel chromatography (EtOAc/hexane, 3:7).
Route 2: Convergent Approach
- Prepare quinazolinone and propanamide separately.
- Couple using POCl₃ as a dehydrating agent in toluene.
Advantages :
Analytical Data and Characterization
Spectroscopic Data
Research Discoveries and Applications
Chemical Reactions Analysis
3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but can include modified quinazolinone derivatives and other functionalized compounds.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against various malignant tumor cell lines. Studies indicate that compounds with similar structural motifs exhibit moderate to significant activity against cancer cells. For instance, derivatives of quinazoline have shown promising results in inhibiting the proliferation of cancer cells, suggesting that 3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide may possess similar or enhanced efficacy.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT116 | 5.0 |
| Compound B | MCF7 | 7.2 |
| Compound C | HeLa | 6.5 |
1.2 Antimicrobial Properties
In addition to its anticancer potential, the compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The structure's ability to interact with bacterial enzymes could be a mechanism for its antimicrobial effects.
Biochemical Applications
2.1 Enzyme Interaction Studies
The morpholine moiety in the compound is known to facilitate interactions with several enzymes and proteins. Research indicates that similar compounds can act as enzyme inhibitors or activators, affecting metabolic pathways. The specific interactions of this compound with target enzymes remain to be fully elucidated but are a promising area for future research.
2.2 Cellular Mechanisms
The compound may exert its biological effects through various cellular mechanisms, including modulation of gene expression and interference with signaling pathways. Understanding these mechanisms is critical for assessing its therapeutic potential.
Industrial Applications
3.1 Synthesis of Complex Molecules
In synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it useful in developing new materials and catalysts.
3.2 Catalytic Applications
The compound's ability to undergo oxidation and reduction reactions positions it as a potential catalyst in industrial processes. Research into optimizing these reactions could lead to more efficient synthesis pathways in pharmaceutical and chemical manufacturing.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antitumor Activity Study : A recent study demonstrated that derivatives similar to this compound showed significant inhibition of tumor growth in animal models, indicating its potential as an anticancer agent .
- Antimicrobial Efficacy : Another investigation reported that compounds with similar structures exhibited low minimum inhibitory concentrations against pathogenic bacteria, supporting further exploration into their use as antimicrobial agents .
- Synthesis Optimization : Research into the synthesis methods has revealed efficient routes for producing this compound at scale while maintaining high purity levels, which is crucial for both research and industrial applications .
Mechanism of Action
The mechanism of action of 3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes.
Comparison with Similar Compounds
a) Target Specificity
- The target compound’s sulfanylidene-quinazolinone moiety distinguishes it from simpler propanamides (e.g., 2-methyl propanamide) and aligns it with enzyme-targeting agents. Its thione group may mimic the cysteine-binding behavior of X2705, which interacts with Cys145 in SARS-CoV-2 Mpro . However, the absence of bulky tert-butyl/pyridine substituents (as in X2705) suggests narrower target specificity.
- Compared to Compound 30a , which uses a sulfamoyl group for carbonic anhydrase inhibition, the target compound’s sulfanylidene group may favor interactions with proteases over metalloenzymes.
b) Pharmacokinetic Properties
- The morpholine ring in the target compound likely improves water solubility, a critical advantage over lipophilic analogs like Example 101 (containing difluoromethyl and benzimidazole-oxazepine groups) .
- Simpler derivatives like 2-methyl propanamide lack such modifications, limiting their bioavailability .
c) Therapeutic Potential
- While X2705 and Example 101 are explicitly linked to antiviral/kinase inhibition, the target compound’s quinazolinone core is associated with diverse activities, including antimicrobial and anticancer effects . Its mechanism may overlap with kinase inhibitors but requires empirical validation.
Research Findings and Limitations
Binding Interactions: Molecular dynamics simulations for X2705 demonstrate binding to multiple residues (Phe140, Glu166, etc.) in SARS-CoV-2 Mpro .
Synthetic Feasibility: Compound 30a’s synthesis (64% yield via amide coupling) suggests the target compound could be synthesized using similar protocols, though the quinazolinone-thione group may introduce additional complexity.
Bioactivity Gaps: No direct evidence confirms the target compound’s pharmacological activity. Its structural features are inferred from analogs, highlighting the need for in vitro/in vivo studies.
Biological Activity
3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide is a compound belonging to the quinazoline family, which has garnered attention due to its potential therapeutic applications. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This article explores the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure features a morpholine ring and a quinazoline moiety, which are critical for its biological activity.
Biological Activity Overview
Research has demonstrated that quinazoline derivatives exhibit a range of biological activities. The specific activities of this compound include:
- Anticancer Activity : Studies suggest that quinazoline derivatives can inhibit cancer cell proliferation by interfering with various cellular pathways.
- Antimicrobial Properties : Some analogs have shown effectiveness against bacterial strains, indicating potential as antimicrobial agents.
- Anticonvulsant Effects : Similar compounds have been evaluated for their ability to prevent seizures in animal models.
Anticancer Activity
A study published in Molecular Modeling highlights the interaction of quinazoline analogs with G-quadruplex DNA structures, which are crucial in cancer biology. The computational models indicated that certain derivatives could stabilize these structures, thus inhibiting telomerase activity—a target for cancer therapy .
Antimicrobial Properties
Research on related quinazoline compounds has shown that modifications at specific positions enhance their antimicrobial activity. For instance, compounds with alkoxy or alkylthio groups at the 6 or 8 positions exhibited significant potency against various bacterial strains .
Anticonvulsant Activity
A series of studies have focused on the anticonvulsant properties of quinazoline derivatives. One such study synthesized multiple analogs and tested them in animal models for seizure prevention. The findings indicated that certain modifications led to enhanced efficacy compared to standard anticonvulsants .
Data Summary Table
Q & A
Q. What synthetic strategies are recommended for preparing 3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide, and how can reaction conditions be optimized?
Answer: The synthesis of this compound involves multi-step reactions, typically starting with the coupling of morpholine and quinazolinone derivatives. Key steps include:
- Amide bond formation : Use coupling agents like HBTU or DCC in polar aprotic solvents (e.g., DMF or DMSO) with triethylamine as a base .
- Thiocarbonyl introduction : Optimize sulfurization using Lawesson’s reagent or thiourea derivatives under inert atmospheres .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high purity .
Q. Critical Parameters :
- Temperature control (40–80°C for amidation ).
- Solvent selection (DMF for solubility vs. dichloromethane for mild conditions ).
- Catalyst use (e.g., HBTU improves yield by 20–30% compared to DCC ).
Q. Table 1: Synthesis Optimization Examples from Analogous Compounds
| Step | Solvent | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|---|
| Amidation | DMF | HBTU, Et₃N | 68–95 | |
| Thiocarbonylation | Toluene | Lawesson’s reagent | 70–85 | |
| Purification | Ethyl acetate/Hexane | Column chromatography | >90% purity |
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm proton environments (e.g., morpholine’s δ 3.6–3.8 ppm; quinazolinone’s carbonyl δ 160–170 ppm) .
- IR Spectroscopy : Identify key functional groups (amide C=O ~1650 cm⁻¹, thiocarbonyl ~1250 cm⁻¹) .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ via ESI) .
Q. Methodological Tips :
- Use deuterated DMSO for NMR to dissolve polar intermediates .
- Optimize HPLC gradients (acetonitrile/water with 0.1% formic acid) for sharper peaks .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across assays (e.g., IC₅₀ variability)?
Answer:
- Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability markers .
- Structural validation : Confirm compound stability under assay conditions (e.g., pH 7.4, 37°C) via LC-MS to rule out degradation .
- Dose-response curves : Perform triplicate experiments with non-linear regression analysis to improve IC₅₀ reliability .
Case Study : A quinoline-triazole analog showed anti-inflammatory activity variability due to assay-specific redox interference. Pre-treatment with antioxidants resolved discrepancies .
Q. What computational strategies are effective for predicting target selectivity and SAR?
Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR) to map binding interactions of the morpholine and thiocarbonyl groups .
- QSAR modeling : Train models on analogs’ logP and IC₅₀ data to prioritize derivatives with improved hydrophobicity .
- MD simulations : Analyze ligand-protein stability over 100 ns trajectories (AMBER force field) to assess binding mode consistency .
Example : A triazoloquinazoline derivative showed enhanced selectivity for PI3Kα after methoxy group introduction, predicted by docking and validated experimentally .
Q. How should researchers design stability studies under physiological conditions?
Answer:
- pH stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal analysis : Use TGA/DSC to determine decomposition thresholds (>200°C typical for amides) .
- Light sensitivity : Store samples in amber vials and assess photodegradation under UV-Vis light .
Key Finding : Morpholine-containing analogs degrade <10% at pH 7.4 but show 30% degradation at pH 1.2, suggesting enteric coating for oral delivery .
Q. What strategies mitigate low yields in thiocarbonylation steps?
Answer:
- Reagent optimization : Substitute P₂S₅ with Lawesson’s reagent for milder conditions and higher yields (85% vs. 60%) .
- Solvent effects : Use toluene instead of THF to reduce side reactions .
- Catalytic additives : Introduce 1–2 mol% iodine to accelerate sulfur transfer .
Q. Data Comparison :
| Reagent | Solvent | Additive | Yield (%) |
|---|---|---|---|
| Lawesson’s | Toluene | None | 85 |
| P₂S₅ | THF | None | 60 |
| Lawesson’s | Toluene | I₂ (1%) | 92 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
